molecular formula C6H11N5 B3158241 (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide CAS No. 85660-17-9

(E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide

Cat. No.: B3158241
CAS No.: 85660-17-9
M. Wt: 153.19 g/mol
InChI Key: DBVCUFSKPWEVFZ-QPJJXVBHSA-N
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Description

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility makes it valuable for the development of new products in agriculture and materials science .

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, it interferes with the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4H-1,2,4-triazole-3-thiol
  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is unique due to its specific substitution pattern and the presence of the formimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-N'-(4-methyl-1,2,4-triazol-3-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-10(2)4-7-6-9-8-5-11(6)3/h4-5H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVCUFSKPWEVFZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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